molecular formula C3HF6NO4S2 B1338683 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide CAS No. 84246-29-7

1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide

Cat. No.: B1338683
CAS No.: 84246-29-7
M. Wt: 293.2 g/mol
InChI Key: WOAGDWWRYOZHDS-UHFFFAOYSA-N
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Description

1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide is a fluorinated organic compound with the molecular formula C₃HF₆NO₄S₂. It is known for its high stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Chemical Reactions Analysis

1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide undergoes various chemical reactions, including:

Scientific Research Applications

1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,1,2,2,3,3-hexafluoropropane-1,3-disulfonimide exerts its effects involves its ability to act as an electrophilic trifluoromethylating agent. This allows it to introduce trifluoromethyl groups into target molecules, thereby modifying their chemical and physical properties. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide is unique compared to other similar compounds due to its high stability and reactivity. Similar compounds include:

These compounds share some chemical properties but differ in their specific applications and reactivity profiles.

Properties

IUPAC Name

4,4,5,5,6,6-hexafluoro-1,3,2-dithiazinane 1,1,3,3-tetraoxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HF6NO4S2/c4-1(5)2(6,7)15(11,12)10-16(13,14)3(1,8)9/h10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOAGDWWRYOZHDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(S(=O)(=O)NS(=O)(=O)C1(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HF6NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30458858
Record name Cyclohexafluoropropane-1,3-bis(sulfonyl)imide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84246-29-7
Record name Cyclohexafluoropropane-1,3-bis(sulfonyl)imide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide, particularly its potassium salt, can be incorporated into the electrolyte of lithium-sulfur batteries []. It preferentially decomposes on the lithium metal anode surface before the electrolyte solvents do. This preferential decomposition leads to the formation of a solid electrolyte interphase (SEI) enriched with inorganic components like potassium fluoride and lithium fluoride []. This modified SEI is more effective at preventing solvent decomposition and subsequent consumption, leading to improved cycling performance and longer lifespan for the battery [].

A: In Li||LiNi0.6Co0.6Mn0.2O2 (NCM622) batteries, the potassium salt of this compound acts as an additive that modifies the lithium-ion solvation structure within the electrolyte []. This modification forces hexafluorophosphate (PF6-) anions away from the solvated lithium ions. As a result, during charging, these nonsolvated PF6- anions accumulate near the NCM622 cathode surface, creating a localized high-concentration zone []. This localized high concentration facilitates the formation of a fluorine-rich cathode electrolyte interphase (CEI) on the NCM622 cathode surface, enhancing its structural stability and protecting the aluminum current collector from corrosion [].

A: Yes, research has demonstrated that lithium-sulfur pouch cells using electrolytes with this compound salts exhibit significantly improved cycling performance compared to cells with conventional electrolytes []. These modified pouch cells achieve more than 200 stable cycles at a current of 300 mA per cell, representing a significant improvement over the limited cycle life (less than 40 cycles) observed in conventional cells []. This finding suggests the potential of this compound-containing electrolytes for practical, long-lasting battery applications.

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